molecular formula C15H22N2O3S B215782 N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide

N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide

Cat. No. B215782
M. Wt: 310.4 g/mol
InChI Key: CCVJYEBNLMJNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT has been studied extensively for its unique properties and has shown promising results in several areas of research.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide is not fully understood, but it is believed to act as a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to have several biochemical and physiological effects in various studies. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide can increase the activity of mTOR and enhance protein synthesis in cells. In vivo studies have demonstrated that N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide can improve cognitive function, reduce inflammation, and increase muscle mass and strength.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has several advantages for lab experiments, including its high potency, specificity, and stability. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in lab experiments is that it can be toxic at high concentrations, which can affect the accuracy of the results.

Future Directions

There are several future directions for the research on N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide. One area of interest is the potential of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide as a therapeutic agent for the treatment of neurodegenerative diseases. Another area of research is the role of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in modulating the immune system and its potential application in the treatment of autoimmune diseases. Additionally, further studies are needed to explore the optimal dosage and duration of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide treatment in various applications.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine and thioacetamide in the presence of a reducing agent. The final product is obtained after purification and isolation through column chromatography.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has found its application in various fields of scientific research, including medicinal chemistry, neuropharmacology, and agriculture. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's and Parkinson's disease. In neuropharmacology, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been explored for its role in modulating the activity of neurotransmitters and receptors in the brain. In agriculture, N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been used as a feed additive for livestock to improve their growth and feed efficiency.

properties

Product Name

N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C15H22N2O3S/c1-19-12-5-6-13(14(8-12)20-2)16-15(21)17-7-3-4-11(9-17)10-18/h5-6,8,11,18H,3-4,7,9-10H2,1-2H3,(H,16,21)

InChI Key

CCVJYEBNLMJNEO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.